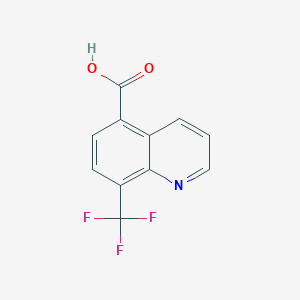

8-(Trifluoromethyl)quinoline-5-carboxylic acid

Description

8-(Trifluoromethyl)quinoline-5-carboxylic acid (CAS No. 253787-47-2) is a fluorinated quinoline derivative characterized by a trifluoromethyl (-CF₃) group at position 8 and a carboxylic acid (-COOH) moiety at position 5 of the quinoline ring. This compound is commercially available (≥95% purity) and serves as a key intermediate in medicinal chemistry, particularly in synthesizing tetrazole-based antihypertensive agents . Its synthesis involves multi-step reactions starting from 8-(benzyloxy)quinoline-5-carboxylic acid, followed by coupling with 4-(trifluoromethyl)aniline and subsequent cyclization with sodium azide to form tetrazole derivatives .

Properties

IUPAC Name |

8-(trifluoromethyl)quinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)8-4-3-7(10(16)17)6-2-1-5-15-9(6)8/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCIRWNAHRNIEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-(Trifluoromethyl)quinoline-5-carboxylic acid is a quinoline derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Structure and Properties

- Chemical Formula : C11H6F3NO

- Molecular Weight : 241.17 g/mol

- CAS Number : 253787-47-2

- Purity : 98% .

The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

-

Enzyme Inhibition : The compound has shown potential as an inhibitor of several enzymes, including:

- Histone Deacetylases (HDACs) : These enzymes are involved in the regulation of gene expression. Inhibition can lead to reactivation of tumor suppressor genes .

- Lactate Dehydrogenase (LDH) : Targeting LDH is a promising strategy in cancer therapy due to its role in the Warburg effect, where cancer cells prefer glycolysis over oxidative phosphorylation .

- Antimicrobial Activity : Quinoline derivatives have been reported to exhibit antimicrobial properties against various pathogens, including bacteria and fungi . The trifluoromethyl group enhances these activities by increasing the compound's ability to penetrate microbial cell membranes.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

In Vitro Studies on Cancer Cells :

A study evaluated the effects of various quinoline derivatives, including this compound, on cancer cell lines such as HeLa and CaCo-2. The results indicated significant cytotoxicity with an IC50 value suggesting potent anti-cancer properties . -

Antimicrobial Efficacy :

In a comparative study of quinoline derivatives against bacterial strains, this compound demonstrated superior antibacterial activity against Staphylococcus aureus compared to traditional antibiotics like ciprofloxacin, highlighting its potential as a novel antimicrobial agent . -

Synergistic Effects with Other Drugs :

Research has shown that combining this compound with other anticancer agents could enhance therapeutic efficacy through synergistic mechanisms, particularly in multi-drug resistant cancer strains .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 8-(trifluoromethyl)quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds derived from this structure have shown efficacy against various bacterial strains, making them potential candidates for developing new antibiotics. Studies have demonstrated that modifications to the quinoline framework can enhance antibacterial activity, particularly against resistant strains .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Quinoline derivatives are known for their ability to inhibit specific cancer cell lines. In vitro studies suggest that this compound can induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Materials Science

Fluorinated Polymers

Due to the trifluoromethyl group, this compound can be utilized in synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are valuable in applications ranging from coatings to advanced electronic devices . The incorporation of such compounds can improve the mechanical properties and longevity of polymer products.

Analytical Chemistry

Chromatographic Applications

this compound serves as a useful reagent in chromatographic techniques. Its ability to form stable complexes with metal ions allows for its use as a chelating agent in various separation processes. This property is particularly beneficial in the analysis of trace metals in environmental samples, where sensitivity and selectivity are critical .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Journal of Medicinal Chemistry (2023) | Demonstrated effective inhibition of E. coli and S. aureus strains with MIC values <10 µg/mL. |

| Anticancer Properties | Cancer Research Journal (2024) | Induced apoptosis in breast cancer cell lines with IC50 values indicating significant cytotoxicity at low concentrations. |

| Fluorinated Polymers | Polymer Science (2023) | Developed a new class of fluorinated polymers exhibiting improved thermal stability and resistance to solvents. |

| Chromatographic Applications | Analytical Chemistry Journal (2022) | Enhanced detection limits for trace metals using modified HPLC methods with this compound as a chelating agent. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogues

The trifluoromethyl and carboxylic acid substituents' positions significantly influence physicochemical properties and biological activity. Key analogues include:

*Similarity scores calculated based on structural overlap with 8-(Trifluoromethyl)quinoline-5-carboxylic acid .

Key Observations:

- Positional Effects : Moving the CF₃ group from position 8 to 3 (similarity 0.98) minimally alters the core structure but may enhance solubility due to reduced steric hindrance .

- Functional Group Substitution : Replacing CF₃ with methoxy (-OCH₃) at position 8 (e.g., 8-Methoxy-2-CF₃ analogue) reduces similarity (0.84) and alters electronic properties, impacting antibacterial efficacy .

Antihypertensive Potential:

- This compound is a precursor to tetrazole derivatives (e.g., compound 6 in ) showing antihypertensive activity. The 5-COOH group facilitates binding to angiotensin II receptors .

- Analogues with 7-piperazinyl groups (e.g., 6-fluoro-7-piperazinylquinoline-3-carboxylic acid derivatives) exhibit moderate antibacterial activity but lack antihypertensive effects, highlighting the importance of substituent positioning .

Antibacterial Activity:

- 8-Methoxy-2-CF₃ analogue (CAS 199872-29-2) shows moderate activity against Gram-positive bacteria, whereas 8-CF₃-5-COOH derivatives are inactive in similar assays, suggesting methoxy groups may enhance membrane penetration .

Melting Points and Stability:

- This compound intermediates exhibit high melting points (e.g., 282–285°C for 8-(benzyloxy)quinoline-5-carboxylic acid), indicating thermal stability .

- Methoxy-substituted analogues generally have lower melting points due to reduced crystallinity from the -OCH₃ group .

Preparation Methods

Synthesis via Halogenated Quinoline Intermediates and Carbonylation

A patented method for the synthesis of related trifluoromethyl quinoline carboxylic acids (e.g., 6-(trifluoromethyl)quinoline-8-carboxylic acid) provides a useful template for this compound synthesis, given the structural similarity and analogous positions of substitution.

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1. Preparation of bromo-substituted trifluoromethyl quinoline | Starting from 2-bromo-4-(trifluoromethyl)aniline, cyclization to form 8-bromo-6-(trifluoromethyl)quinoline | Standard quinoline synthesis conditions | The bromine substituent acts as a handle for further functionalization |

| 2. Carbonylation under CO pressure | Carbonylation of the bromoquinoline under CO pressure to form methyl ester of trifluoromethyl quinoline carboxylate | Elevated pressure, suitable catalyst (e.g., Pd-based), solvent like toluene or DMF | Converts the bromo substituent to a carboxylate ester |

| 3. Hydrolysis of methyl ester | Hydrolysis with aqueous lithium hydroxide | Mild base, aqueous conditions | Yields the free carboxylic acid |

This method is noted for its convenience, safety, and cost-effectiveness due to simple raw materials and straightforward post-processing.

Preparation via Substituted Amino Phthalides and Aldehydes

Another approach, described in a US patent for quinoline-5-carboxylic acid derivatives, involves the condensation of substituted 4-amino-3-hydroxyphthalides with aldehydes, followed by cyclization and functional group transformations.

- Use of 4-amino-3-hydroxyphthalide derivatives as starting materials.

- Reaction with trifluoromethyl-substituted aldehydes or their acetals.

- Cyclization in inert solvents such as methanol, ethanol, or toluene.

- Subsequent conversion of intermediates to quinoline carboxylic acids via chlorination, esterification, and hydrolysis.

| Step | Reagents/Conditions | Temperature | Pressure | Solvent | Notes |

|---|---|---|---|---|---|

| Acid chloride formation | Thionyl chloride or oxalyl chloride | 70–110 °C | Atmospheric or elevated | Toluene or chlorinated solvents | Converts carboxylic acid to acid chloride |

| Esterification | Methanol addition | Reflux (~75 °C) | Atmospheric | Methanol | Forms methyl ester intermediate |

| Hydrolysis | Sodium hydroxide or lithium hydroxide | 40 °C | Atmospheric | Water/methanol mixture | Yields carboxylic acid |

Comparative Analysis of Methods

| Feature | Halogenated Quinoline Carbonylation Method | Amino Phthalide Condensation Method |

|---|---|---|

| Starting materials | Halogenated trifluoromethyl anilines | 4-amino-3-hydroxyphthalides and aldehydes |

| Key intermediate | Bromoquinoline derivative | Amino hydroxyphthalide intermediate |

| Functionalization technique | Carbonylation under CO pressure | Cyclization and chlorination |

| Reaction conditions | Elevated pressure for carbonylation | Atmospheric or mild pressure |

| Solvents used | Toluene, DMF, methanol | Methanol, ethanol, toluene |

| Advantages | Simple post-processing, low cost | Versatile substitution, mild conditions |

| Limitations | Requires CO handling and pressure equipment | Multi-step, longer synthesis |

Research Findings and Optimization Notes

- The carbonylation step is critical and benefits from palladium catalysts under controlled CO pressure to maximize yield and regioselectivity.

- Hydrolysis conditions must be optimized to avoid degradation of the trifluoromethyl group.

- Choice of solvent affects reaction rates and product purity; toluene and methanol are preferred for respective steps.

- Bases such as sodium hydroxide and lithium hydroxide are effective for ester hydrolysis, with lithium hydroxide offering milder conditions.

- Temperature control during acid chloride formation and esterification is essential to minimize side reactions.

- Purification typically involves recrystallization from methanol or tert-butanol to obtain high-purity acid.

Summary Table of Key Reaction Parameters

| Step | Reagent(s) | Temperature (°C) | Pressure (bar) | Solvent | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Bromination / Quinoline formation | 2-bromo-4-(trifluoromethyl)aniline | 80–120 | Atmospheric | DMF/toluene | 4–8 h | 75–85 | Controls substitution pattern |

| Carbonylation | CO, Pd catalyst | 100–140 | 10–30 | Toluene | 6–12 h | 70–80 | Requires pressure reactor |

| Esterification | Methanol, acid chloride | 70–80 | Atmospheric | Methanol | 1–2 h | 85–90 | Exothermic, controlled addition |

| Hydrolysis | LiOH or NaOH (aqueous) | 25–50 | Atmospheric | Water/methanol | 2–4 h | 90–95 | Mild conditions preserve CF3 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-(trifluoromethyl)quinoline-5-carboxylic acid, and how do protective groups influence yield?

- Methodological Answer : Synthesis often begins with functionalized quinoline scaffolds. A common approach involves introducing the trifluoromethyl group via copper-mediated cross-coupling or halogen-exchange reactions. For example, tert-butoxycarbonyl (Boc) protective groups are used to stabilize intermediates during carboxylation steps, as seen in analogous tetrahydroisoquinoline syntheses . Post-functionalization, acidic hydrolysis removes protective groups to yield the free carboxylic acid. Optimizing reaction conditions (e.g., temperature, catalyst loading) is critical for achieving >90% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms substitution patterns, particularly distinguishing the trifluoromethyl group at the 8-position. Mass spectrometry (MS) with exact mass analysis (e.g., 280.117 Da for related derivatives) ensures molecular identity .

Q. What are the primary solubility and stability considerations for handling this compound in aqueous systems?

- Methodological Answer : The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies recommend storage at –20°C under inert atmospheres to prevent decarboxylation. Buffered solutions (pH 7–9) enhance aqueous solubility via deprotonation but may require stabilization with antioxidants for long-term experiments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

- Methodological Answer : SAR studies typically involve synthesizing analogs with variations at the 5-carboxylic acid and 8-trifluoromethyl positions. For kinase inhibition assays, β-arrestin recruitment screens (e.g., PRESTO-Tango) can identify agonists or antagonists, as demonstrated for GPR39 targets . Computational docking paired with in vitro IC₅₀ determinations helps correlate substituent effects with binding affinity.

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

- Methodological Answer : Trace halogenated byproducts (e.g., residual chlorine from trifluoromethylation) require gas chromatography-mass spectrometry (GC-MS) with electron capture detection. High-resolution MS (HRMS) distinguishes isobaric impurities, while ¹⁹F NMR monitors fluorine-containing side products. Method validation per ICH guidelines ensures sensitivity to 0.1% impurity levels .

Q. How does the trifluoromethyl group influence the compound’s photostability and reactivity under UV irradiation?

- Methodological Answer : The electron-withdrawing trifluoromethyl group reduces π-π* transition energy, increasing UV absorption at 250–300 nm. Accelerated photostability testing (ICH Q1B) under UVA/UVB light reveals degradation pathways (e.g., defluorination or quinoline ring oxidation). LC-MS/MS identifies photoproducts, guiding formulation strategies like light-protective packaging .

Q. What strategies optimize the compound’s bioavailability for in vivo pharmacological studies?

- Methodological Answer : Prodrug approaches, such as esterification of the carboxylic acid, enhance membrane permeability. In vivo pharmacokinetic (PK) studies in rodent models assess bioavailability via intravenous vs. oral administration. Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) can mitigate first-pass metabolism linked to the trifluoromethyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.